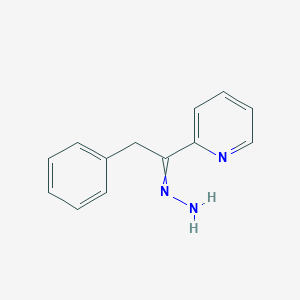

(2-Phenyl-1-pyridin-2-ylethylidene)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Phenyl-1-pyridin-2-ylethylidene)hydrazine is a hydrazone derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a hydrazone moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine typically involves the condensation reaction between 2-acetylpyridine and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles such as halides and amines are used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Based on the search results, the specific compound "(2-Phenyl-1-pyridin-2-ylethylidene)hydrazine" is not explicitly detailed; however, the search results do provide information on related compounds and their applications, which can give insight into the potential uses of the target compound.

Here's a summary of findings related to hydrazide-hydrazones, pyridine derivatives, and thiosemicarbazones, which share structural similarities or applications with the query compound:

Hydrazide-Hydrazones and Their Applications

- General Applications: Hydrazide-hydrazones are important due to their diverse biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, antimalarial, and antituberculosis activities .

- Synthesis: These compounds can be synthesized through reactions involving cyanoacetyl hydrazine and acetylpyridine .

- Antitumor Activity: Hydrazide-hydrazone derivatives have demonstrated high inhibitory effects against cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

Pyridine Derivatives and Their Applications

- Thiadiazole Synthesis: Pyridine derivatives are used in the synthesis of thiadiazoles, which are heterocyclic compounds with various applications . For example, 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives have shown antimycobacterial activity .

- Metal Complexes: Pyridine derivatives can form complexes with metals like lead(II), which can result in nanosized porous supramolecular structures with potential applications in materials science .

- Biological Activity: Pyridine-semicarbazone derivatives exhibit biological activities, such as inducing apoptosis (programmed cell death) by activating caspase-3, suggesting potential anticancer applications .

Thiosemicarbazones and Their Applications

- Antibacterial Activity: Thiosemicarbazone derivatives have shown activity against New Delhi metallo-β-lactamase-1 (NDM-1) , an enzyme that hydrolyzes β-lactam antibiotics, posing a threat to public health . The structure-activity relationship studies indicate that the substitution at the R2 position of the thiosemicarbazone core is critical for antibacterial activity .

- Synthesis: Thiosemicarbazone derivatives can be synthesized by reacting acetyl pyridine with hydrazine hydrate to obtain (E)-2-(1-hydrazonoethyl)pyridine, which is then further reacted to form the final thiosemicarbazone derivative .

Specific Examples

- (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl) benzamide : This thiosemicarbazone derivative ligand was synthesized and used to form complexes with Copper(II), Cobalt(II), Nickel(II), and Zinc(II) chlorides and acetates .

- Benzothiazole derivatives bearing a pyridine-semicarbazone moiety : These compounds were identified as apoptosis inducers via activation of procaspase-3 to caspase-3 . The introduction of methyl or 2-pyridyl groups in the R group enhances potency .

Although the exact applications for "this compound" are not available in the provided search results, its structural similarity to the compounds above suggests it may have potential uses in:

- Antimicrobial applications

- Antitumor applications

- forming metal complexes

- inducing apoptosis

Mechanism of Action

The mechanism of action of (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

(2-Hydroxyphenylethylidene)hydrazine: Similar in structure but with a hydroxyl group, showing different reactivity and applications.

(2-Pyridinylmethylidene)hydrazine: Lacks the phenyl group, leading to variations in chemical behavior and biological activity.

Uniqueness: (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine stands out due to the combined presence of phenyl and pyridinyl groups, which confer unique chemical properties and potential for diverse applications. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industry .

Biological Activity

(2-Phenyl-1-pyridin-2-ylethylidene)hydrazine, also known as 2-(2-Phenylethanehydrazonoyl)pyridine, is a compound that has attracted attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between phenylacetaldehyde and hydrazine derivatives. The following general procedure is often employed:

-

Reagents :

- Phenylacetaldehyde

- Hydrazine hydrate

- Acid catalyst (e.g., acetic acid)

-

Procedure :

- Mix the reagents in a suitable solvent (e.g., ethanol).

- Heat the mixture under reflux for several hours.

- Isolate the product through filtration and recrystallization.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits potential as an enzyme inhibitor and may modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. A study evaluated its effects on several cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Breast Cancer | MCF-7 | 12.5 | Inhibition of proliferation |

| Lung Cancer | NCI-H460 | 15.0 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | 10.0 | Cell cycle arrest |

These findings suggest that the compound can effectively inhibit cancer cell growth and induce apoptosis, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

In addition to its anticancer effects, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it has demonstrated inhibitory activity against:

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Aldose Reductase | 20.0 | Competitive inhibition |

| Cyclooxygenase | 25.0 | Non-selective inhibition |

This enzyme inhibition profile indicates potential applications in treating metabolic disorders and inflammatory conditions .

Study 1: Antitumor Effects

In a recent study, researchers synthesized a series of hydrazone derivatives, including this compound, and evaluated their antitumor effects against various cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast and lung cancer models .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer activity of this compound. The study revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Properties

Molecular Formula |

C13H13N3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(2-phenyl-1-pyridin-2-ylethylidene)hydrazine |

InChI |

InChI=1S/C13H13N3/c14-16-13(12-8-4-5-9-15-12)10-11-6-2-1-3-7-11/h1-9H,10,14H2 |

InChI Key |

FHXCSTWRRKJPFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NN)C2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.